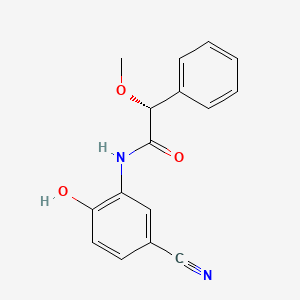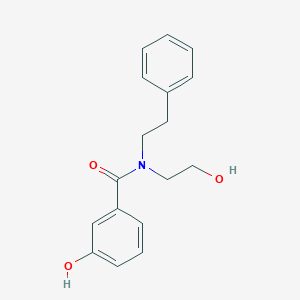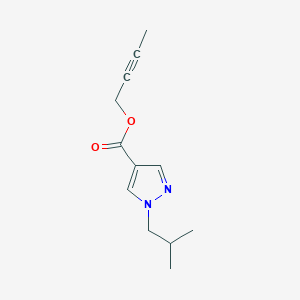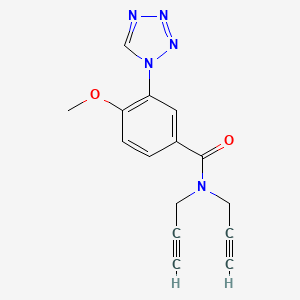
(2R)-N-(5-cyano-2-hydroxyphenyl)-2-methoxy-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-N-(5-cyano-2-hydroxyphenyl)-2-methoxy-2-phenylacetamide, also known as CHF-5074, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases. The compound is a member of the class of amides and has been shown to have anti-inflammatory and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of (2R)-N-(5-cyano-2-hydroxyphenyl)-2-methoxy-2-phenylacetamide involves the inhibition of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). TNF-α plays a key role in the inflammatory response and has been implicated in the pathogenesis of various diseases. By inhibiting TNF-α, this compound can reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and neuroprotective effects in various in vitro and in vivo studies. The compound can reduce the production of pro-inflammatory cytokines, such as TNF-α, interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms of neuronal damage in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-N-(5-cyano-2-hydroxyphenyl)-2-methoxy-2-phenylacetamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been shown to have good stability and solubility in various solvents. In addition, this compound has been extensively studied in various in vitro and in vivo models, which make it a well-characterized compound for further research.
One of the limitations of this compound is its low bioavailability, which can limit its effectiveness in vivo. The compound has poor absorption and rapid metabolism in the body, which can reduce its concentration at the target site. In addition, this compound has not been extensively studied in clinical trials, which make it difficult to assess its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research of (2R)-N-(5-cyano-2-hydroxyphenyl)-2-methoxy-2-phenylacetamide. One direction is to improve its bioavailability and pharmacokinetic properties, which can enhance its effectiveness in vivo. This can be achieved by modifying the chemical structure of the compound or by using drug delivery systems that can improve its absorption and retention in the body.
Another direction is to study the potential therapeutic effects of this compound in other diseases, such as inflammatory bowel disease, osteoarthritis, and traumatic brain injury. The compound has been shown to have anti-inflammatory and neuroprotective properties, which make it a promising candidate for the treatment of these diseases.
Finally, further research is needed to understand the mechanism of action of this compound in more detail. This can help to identify new targets for drug development and to optimize the therapeutic potential of the compound.
Métodos De Síntesis
The synthesis method of (2R)-N-(5-cyano-2-hydroxyphenyl)-2-methoxy-2-phenylacetamide involves the reaction of 5-cyano-2-hydroxybenzoic acid with 2-methoxy-2-phenylacetyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with a reducing agent. The final product is obtained after purification by column chromatography. The yield of the synthesis process is around 50%.
Aplicaciones Científicas De Investigación
(2R)-N-(5-cyano-2-hydroxyphenyl)-2-methoxy-2-phenylacetamide has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and rheumatoid arthritis. The compound has been shown to have anti-inflammatory and neuroprotective properties, which make it a promising candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
(2R)-N-(5-cyano-2-hydroxyphenyl)-2-methoxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-15(12-5-3-2-4-6-12)16(20)18-13-9-11(10-17)7-8-14(13)19/h2-9,15,19H,1H3,(H,18,20)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIRKLQUTZAVOF-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H](C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)
![3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)
![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)
![3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648083.png)

![N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)



![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)

![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)
